タウロシタミン

概要

説明

Guanidinoethyl sulfonate, also known as taurocyamine, is a structural analogue of taurine. It is a compound of interest due to its ability to act as a competitive inhibitor of taurine transport. This compound is known for inducing significant urinary taurine excretion, leading to a decrease in tissue taurine content .

科学的研究の応用

Guanidinoethyl sulfonate has several scientific research applications:

Chemistry: It is used as a tool to study taurine transport and metabolism.

Biology: The compound is used to investigate the role of taurine in various biological processes, including osmoregulation and synaptic plasticity.

Medicine: Guanidinoethyl sulfonate is used in research related to taurine deficiency and its effects on fetal development.

作用機序

グアニジノエチルスルホン酸は、タウリン輸送の競合的阻害剤として作用することによって、その効果を発揮します。長期シナプス増強におけるタウリンの作用を模倣し、シナプス可塑性に関与するメカニズムなど、一部のメカニズムにおいてタウリンの機能を置き換えることができます。 この化合物は、細胞外タウリン濃度を低下させ、特定の刺激に対するタウリン放出の量に影響を与えます .

類似化合物:

タウロシミン: グアニジノエチルスルホン酸の別名であり、タウリンとの構造的な類似性を強調しています。

アミジノタウリン: 同様の特性と機能を持つ化合物です。

グアニジノエタンスルホン酸: グアニジノエチルスルホン酸としばしば互換的に使用されます.

独自性: グアニジノエチルスルホン酸は、タウリン輸送阻害剤としての特定の作用と、生物系におけるタウリン欠乏を誘発する能力のために、独特な化合物です。 これは、タウリン代謝とその生理的役割に関する研究において、貴重なツールとなっています .

生化学分析

Biochemical Properties

Taurocyamine interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Taurocyamine Kinase (TK), which plays a crucial role in ATP buffering in cells . The interaction between taurocyamine and TK is essential for energy generation and homeostasis in organisms like Clonorchis sinensis .

Cellular Effects

Taurocyamine influences cell function in several ways. It is involved in cell signaling pathways, gene expression, and cellular metabolism . In Clonorchis sinensis, taurocyamine is distributed abundantly in the locomotive and reproductive organs, indicating its importance in these cellular processes .

Molecular Mechanism

Taurocyamine exerts its effects at the molecular level through various mechanisms. It binds with TK, leading to enzyme activation and changes in gene expression . This interaction is crucial for the functioning of the enzyme and the overall energy metabolism of the cell .

Temporal Effects in Laboratory Settings

Current studies focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Taurocyamine is involved in several metabolic pathways. It interacts with enzymes like TK and plays a role in ATP buffering, which is crucial for energy metabolism .

Transport and Distribution

The transport and distribution of taurocyamine within cells and tissues are areas of active research. Current studies are investigating the potential transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

準備方法

合成経路と反応条件: グアニジノエチルスルホン酸は、エチレンジアミンとメチルメタンスルホン酸との反応によって合成することができます。 この反応は通常、温度とpHを制御して、目的の生成物が得られるようにします .

工業生産方法: グアニジノエチルスルホン酸の工業生産には、同様の合成経路が採用されますが、規模が大きくなります。このプロセスでは、反応条件を厳密に制御して、製品の純度と収率を維持する必要があります。 この化合物は、多くの場合、固体形で製造され、特定の条件下で保管されます。これは、分解を防ぐためです .

化学反応の分析

反応の種類: グアニジノエチルスルホン酸は、以下のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化させて、さまざまなスルホン酸誘導体に変換することができます。

還元: 還元反応によって、グアニジノ基が修飾され、さまざまなアミン誘導体へと変化します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなスルホン酸およびアミン誘導体が含まれ、これらはさらにさまざまな化学プロセスで使用できます .

4. 科学研究の応用

グアニジノエチルスルホン酸は、科学研究にいくつかの応用があります。

化学: タウリン輸送と代謝を研究するためのツールとして使用されます。

生物学: この化合物は、浸透圧調節やシナプス可塑性など、さまざまな生物学的プロセスにおけるタウリンの役割を調査するために使用されます。

医学: グアニジノエチルスルホン酸は、タウリン欠乏症とその胎児発達への影響に関する研究で使用されます。

類似化合物との比較

Taurocyamine: Another name for guanidinoethyl sulfonate, highlighting its structural similarity to taurine.

Amidino taurine: A compound with similar properties and functions.

Guanidinoethane sulfonate: Often used interchangeably with guanidinoethyl sulfonate.

Uniqueness: Guanidinoethyl sulfonate is unique due to its specific action as a taurine transport inhibitor and its ability to induce taurine deficiency in biological systems. This makes it a valuable tool in research related to taurine metabolism and its physiological roles .

特性

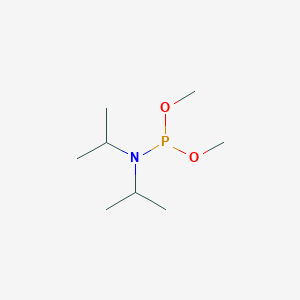

IUPAC Name |

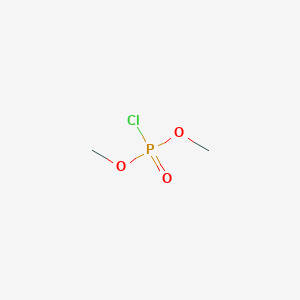

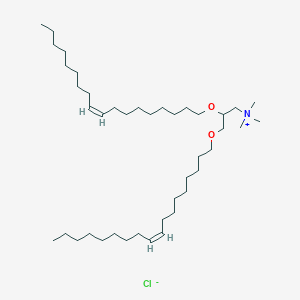

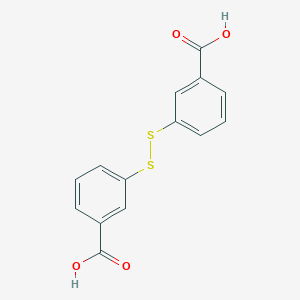

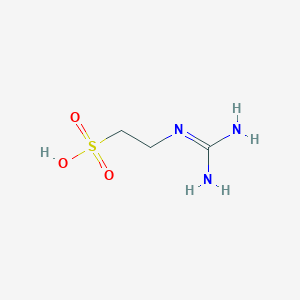

2-(diaminomethylideneamino)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLRIMRKZBSSED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202654 | |

| Record name | Taurocyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurocyamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

39 mg/mL at 21 °C | |

| Record name | Taurocyamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

543-18-0 | |

| Record name | 2-[(Aminoiminomethyl)amino]ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurocyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurocyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurocyamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)